molecular formula C13H8ClF5N2S B1466016 2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole CAS No. 1379803-56-1

2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole

Cat. No. B1466016
CAS RN: 1379803-56-1
M. Wt: 354.73 g/mol
InChI Key: FAGKVGKSGOWVRE-UHFFFAOYSA-N
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Description

The compound “2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), sulfur (S), fluorine (F), and chlorine (Cl) atoms. The presence of a benzoimidazole group suggests that it might have applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a benzoimidazole group suggests a bicyclic structure with a fused benzene and imidazole ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The benzoimidazole group might participate in various organic reactions . The chlorophenyl group might undergo nucleophilic aromatic substitution reactions, and the pentafluorosulfanyl group might act as a leaving group or undergo oxidation/reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antimicrobial Activity

Derivatives of benzimidazole, including those similar to 2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole, have been synthesized and shown to possess significant antimicrobial properties. For instance, compounds with the benzimidazole moiety have been constructed incorporating different amino acids, sulfamoyl, or pyrrole analogues, and evaluated for their antimicrobial activities against various bacteria and fungi (Abd El-Meguid, 2014). These compounds have demonstrated effectiveness against gram-positive bacteria (e.g., Bacillus subtilis and Staphylococcus aureus), gram-negative bacteria (e.g., Escherichia coli and Pseudomonas aeuroginosa), and fungi (e.g., Candida albicans and Aspergillus niger).

Anticancer Activity

Benzimidazole derivatives, including those related to the chemical compound , have been identified as potential scaffolds for developing new anticancer agents. Research has shown that certain benzimidazole compounds exhibit potent antibacterial properties and have been found to be effective against various cancer cell lines with low microMolar IC50 values, indicating their potential as anticancer agents (Pham et al., 2022).

Agricultural Applications

In agriculture, benzimidazole derivatives, akin to 2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole, have been explored for their use in sustained release formulations for fungicides. For example, solid lipid nanoparticles and polymeric nanocapsules containing fungicides show promising results in enhancing the delivery and effectiveness of these compounds in plant protection, demonstrating reduced environmental toxicity and improved stability (Campos et al., 2015).

Synthesis and Characterization

Significant efforts have been made in the synthesis and characterization of benzimidazole derivatives, with a focus on developing compounds with enhanced biological and pharmacological activities. These include the design and synthesis of novel benzimidazole compounds through various chemical reactions and their evaluation for different biological activities (Sipyagin et al., 2004).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields such as medicinal chemistry, materials science, or environmental science. Further studies could also focus on improving its synthesis and understanding its reactivity .

properties

IUPAC Name

[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF5N2S/c14-9-3-1-8(2-4-9)13-20-11-6-5-10(7-12(11)21-13)22(15,16,17,18)19/h1-7H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGKVGKSGOWVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF5N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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